REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5]([C:8]2[CH:9]=[C:10]([CH2:14]O)[CH:11]=[CH:12][CH:13]=2)=[N:6][CH:7]=1.S(Cl)([Cl:18])=O>ClCCl>[Br:1][C:2]1[CH:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([CH2:14][Cl:18])[CH:9]=2)=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
80 g
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Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)C=1C=C(C=CC1)CO
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Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off
|
Type
|
STIRRING
|
Details
|
co-evaporated 3 times with toluene and stirred with diethyl ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=NC(=NC1)C1=CC(=CC=C1)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |